ETHANONE, 1-(TETRAHYDRO-3-THIENYL)- (9CI)

Description

Contextualization of the Ethanone (B97240), 1-(Tetrahydro-3-thienyl)- (9CI) within Thienyl and Ketone Substructure Research

Ethanone, 1-(tetrahydro-3-thienyl)- (9CI), with the chemical formula C₆H₁₀OS, occupies a unique position at the intersection of thienyl and ketone chemistry. researchgate.net Unlike its aromatic counterpart, 3-acetylthiophene (B72516), the saturated tetrahydrothiophene (B86538) ring imparts a three-dimensional structure and conformational flexibility. This structural nuance is of considerable interest in medicinal chemistry, where molecular shape and stereochemistry are critical for biological activity. researchgate.net The thienyl group, in general, is a well-established pharmacophore found in numerous approved drugs, valued for its ability to act as a bioisostere of a phenyl group and engage in various biological interactions. researchgate.net

The ketone functional group is one of the most versatile in organic synthesis, participating in a wide array of chemical transformations. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, providing a gateway to a multitude of derivatives. Research on ketones is extensive, covering their role as intermediates in complex molecule synthesis and their presence in biologically active compounds.

The combination of the tetrahydrothiophene ring and the ethanone moiety in a single molecule presents a scaffold with potential for novel chemical and biological properties. The sulfur atom can influence the reactivity of the ketone and can itself be a site for chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone. While specific research on Ethanone, 1-(tetrahydro-3-thienyl)- (9CI) is not extensively documented in publicly available literature, its structural components suggest its utility as a building block in the synthesis of more complex molecules with potential applications in materials science and drug discovery.

Table 1: Physicochemical Properties of Ethanone, 1-(tetrahydro-3-thienyl)- (9CI) and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Ethanone, 1-(tetrahydro-3-thienyl)- (9CI) | 105850-94-0 | C₆H₁₀OS | 130.21 |

| 3-Acetylthiophene | 1468-83-3 | C₆H₆OS | 126.18 |

| 2-Acetylthiophene (B1664040) | 88-15-3 | C₆H₆OS | 126.176 |

| Tetrahydrothiophene | 110-01-0 | C₄H₈S | 88.17 |

Evolution of Synthetic and Mechanistic Understanding in Sulfur-Containing Heterocyclic Systems

The synthesis of sulfur-containing heterocycles has a rich history, with methods evolving from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling and C-H activation strategies. The preparation of tetrahydrothiophenes, for instance, can be achieved through various routes, including the cyclization of appropriate sulfur-containing precursors.

While specific, detailed synthetic procedures for Ethanone, 1-(tetrahydro-3-thienyl)- (9CI) are not widely published in peer-reviewed journals, general methods for the acylation of thiophene (B33073) and its derivatives are well-established. One common approach involves the Friedel-Crafts acylation of a suitable thiophene precursor. For the saturated analogue, a potential synthetic route could involve the acylation of tetrahydrothiophene. One source suggests the synthesis typically involves the reaction of tetrahydrothiophene with acetic anhydride (B1165640) in the presence of a catalyst.

Mechanistic understanding of reactions involving sulfur heterocycles has also advanced significantly. The sulfur atom, with its available lone pairs of electrons, can play a direct role in reaction mechanisms, influencing regioselectivity and stereoselectivity. For instance, the sulfur atom can act as a directing group in electrophilic aromatic substitution of thiophene, and its ability to stabilize adjacent carbocations or carbanions is a key factor in the reactivity of its derivatives. In saturated systems like tetrahydrothiophene, the conformational preferences of the ring and the stereoelectronic effects of the sulfur atom are critical in determining reaction outcomes.

Spectroscopic techniques are crucial for the structural elucidation and mechanistic investigation of these compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for confirming the structure of molecules like Ethanone, 1-(tetrahydro-3-thienyl)- (9CI). Infrared (IR) spectroscopy would clearly indicate the presence of the carbonyl group from the ketone.

Current Research Frontiers in Tetrahydrothienyl Ketone Analogues

While dedicated research on Ethanone, 1-(tetrahydro-3-thienyl)- (9CI) appears limited, the broader field of sulfur-containing heterocycles and their ketone derivatives is an active area of investigation. Current research frontiers are focused on several key areas:

Asymmetric Synthesis: The development of stereoselective methods to synthesize chiral tetrahydrothienyl ketones is a significant goal. Since this compound is chiral, the ability to produce single enantiomers is crucial for evaluating their biological activity and for their potential use as chiral building blocks in the synthesis of complex natural products and pharmaceuticals.

Medicinal Chemistry Applications: Thiophene and its derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.net Research into analogues of Ethanone, 1-(tetrahydro-3-thienyl)- (9CI) is likely focused on exploring their potential as novel therapeutic agents. The introduction of different substituents on the tetrahydrothiophene ring or modifications of the ketone side chain could lead to compounds with enhanced biological profiles.

Catalysis and Materials Science: Sulfur-containing compounds can act as ligands for transition metals, and therefore, tetrahydrothienyl ketone derivatives could find applications in catalysis. Furthermore, the unique properties imparted by the sulfur atom may be exploited in the design of novel organic materials with interesting electronic or optical properties.

Novel Methodologies: The development of new synthetic methodologies that are more efficient, sustainable, and allow for greater molecular diversity is a constant pursuit in organic chemistry. This includes the use of flow chemistry, photoredox catalysis, and enzymatic reactions to construct and functionalize tetrahydrothienyl ketone scaffolds.

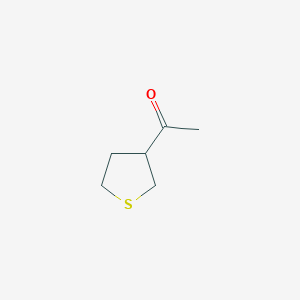

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(thiolan-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-5(7)6-2-3-8-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPQMTZPUFQVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethanone, 1 Tetrahydro 3 Thienyl 9ci and Its Derivatives

Direct Alkylation Strategies in Tetrahydrothiophene (B86538) Synthesis

Direct acylation of a pre-existing tetrahydrothiophene ring presents a straightforward route to Ethanone (B97240), 1-(tetrahydro-3-thienyl)-. One documented approach involves the reaction of tetrahydrothiophene with acetic anhydride (B1165640) in the presence of a suitable catalyst. acs.org While specific catalytic systems for this direct C-acylation of the saturated heterocycle are not extensively detailed in readily available literature, this method, in principle, offers an atom-economical pathway to the target compound.

The more extensively studied acylation reactions of the aromatic precursor, thiophene (B33073), provide context for the challenges involved. Friedel-Crafts acylation of thiophene is a well-established method for producing acetylthiophenes. google.combyjus.com However, the saturated nature of the tetrahydrothiophene ring significantly alters its reactivity, making it less susceptible to classical electrophilic aromatic substitution reactions like the Friedel-Crafts acylation. The higher electron density and different geometry of the tetrahydrothiophene ring necessitate alternative activation strategies for direct C-C bond formation.

Reductive Pathways to Tetrahydrothienyl Ketones

A prominent and effective strategy for the synthesis of Ethanone, 1-(tetrahydro-3-thienyl)- involves a two-step process: the acylation of thiophene followed by the reduction of the aromatic ring. This approach leverages the well-established chemistry of thiophene while providing access to the desired saturated heterocyclic ketone.

The initial step involves the Friedel-Crafts acylation of thiophene or a substituted thiophene to introduce the acetyl group. For the synthesis of the 3-substituted target compound, 3-acetylthiophene (B72516) is the key intermediate. This can be synthesized through the Friedel-Crafts acylation of thiophene, which typically yields the 2-acetyl derivative as the major product. Therefore, strategies to obtain the 3-acetyl isomer, such as acylation of 3-bromothiophene (B43185) followed by subsequent dehalogenation, or direct methods favoring 3-substitution, are crucial.

The second and critical step is the catalytic hydrogenation of the resulting acetylthiophene to the corresponding tetrahydrothienyl ethanone. This reduction must be selective for the thiophene ring while preserving the ketone functionality. Various catalysts have been employed for the reduction of the thiophene ring.

| Precursor | Catalyst | Conditions | Product | Yield |

| 2-Acylthiophenes | Not specified | Not specified | Tetrahydrothienyl derivatives | Not specified |

| Thiophene | Hydrogen Tungsten Bronze | Not specified | Tetrahydrothiophene | Facile |

This table summarizes general findings on the reduction of thiophene and its derivatives.

Grignard and Organometallic Reagent Applications in Carbonyl Formation

Organometallic reagents, particularly Grignard reagents, offer a versatile method for the formation of the carbon-carbon bond necessary to introduce the acetyl group. This can be approached in two primary ways:

Acylation of a 3-Thienyl Grignard Reagent followed by Reduction: This is a well-precedented route. 3-Bromothiophene can be converted to the corresponding Grignard reagent, 3-thienylmagnesium bromide. This organometallic intermediate can then be reacted with an acetylating agent, such as acetyl chloride, to yield 3-acetylthiophene. brainly.in The subsequent reduction of the thiophene ring, as described in the previous section, would then lead to the target molecule, Ethanone, 1-(tetrahydro-3-thienyl)-.

Formation and Acylation of a 3-Tetrahydrothienyl Grignard Reagent: A more direct approach would involve the preparation of a Grignard reagent from a 3-halotetrahydrothiophene. However, the synthesis and stability of such a reagent are less documented. If accessible, its reaction with an acetylating agent would directly yield the desired product.

The general utility of Grignard reagents in ketone synthesis is well-established. The reaction of a Grignard reagent with an acyl chloride or an ester provides a reliable method for constructing the ketone functionality.

| Grignard Reagent | Acetylating Agent | Product |

| CH3MgBr | Acetyl chloride | Ketone (general) |

| p-Chlorophenyl magnesium bromide | 4-Chlorobutyryl chloride | 4-Chloro-1-(4-chlorophenyl)butan-1-one |

| 2-Pyridyl magnesium bromide | Acetyl chloride | 2-Acetyl pyridine |

This table illustrates the general applicability of Grignard reagents in ketone synthesis. rsc.org

Advanced Catalytic Approaches in Ethanone Synthesis

Modern catalytic methods, including transition metal-catalyzed cross-coupling and organocatalysis, offer sophisticated tools for the synthesis of ketones, including heterocyclic structures.

Transition Metal-Catalyzed Coupling Reactions for Ketone Generation

Transition metal-catalyzed cross-coupling reactions provide a powerful means of forming C-C bonds. While specific examples for the direct synthesis of Ethanone, 1-(tetrahydro-3-thienyl)- are scarce, related methodologies suggest potential avenues. For instance, palladium-catalyzed cross-coupling reactions are widely used to form C-C bonds. researchgate.netrsc.org A hypothetical approach could involve the coupling of a 3-tetrahydrothienyl organometallic reagent with an acetyl-containing coupling partner, or vice versa, catalyzed by a palladium or other transition metal complex. The development of such a direct coupling to the saturated heterocyclic core remains an area for further exploration.

Organocatalytic Methods for Stereoselective Tetrahydrothienyl Ketone Construction

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. youtube.comprinceton.edunih.gov While direct organocatalytic acylation of tetrahydrothiophene is not well-documented, organocatalytic methods could be envisioned for the stereoselective synthesis of chiral derivatives of Ethanone, 1-(tetrahydro-3-thienyl)-. For example, an organocatalyst could be employed to control the stereochemistry of a reaction that forms the tetrahydrothiophene ring or introduces the acetyl group. Given the potential for chirality at the 3-position of the tetrahydrothiophene ring, the development of stereoselective syntheses is of significant interest.

Functionalization and Derivatization Routes to Substituted Ethanones

Ethanone, 1-(tetrahydro-3-thienyl)- possesses two primary sites for further functionalization: the sulfur atom and the carbon atom alpha to the carbonyl group. These reactive sites allow for the synthesis of a wide array of substituted derivatives.

The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. acs.org These oxidized derivatives can exhibit altered physical and biological properties.

The alpha-carbon to the ketone offers a site for various C-C and C-heteroatom bond-forming reactions. For example, alpha-halogenation can be achieved under acidic or basic conditions, introducing a handle for further nucleophilic substitution. wikipedia.orglibretexts.orgopenstax.orgyoutube.comlibretexts.org The resulting α-halo ketone can serve as a precursor to α,β-unsaturated ketones through elimination reactions.

Furthermore, the ketone functionality itself can undergo a range of classical carbonyl reactions. The Wittig reaction, for instance, allows for the conversion of the carbonyl group into a carbon-carbon double bond, providing access to olefinated derivatives. organic-chemistry.orgudel.edulibretexts.orgmasterorganicchemistry.comnih.gov Condensation reactions with hydrazines can lead to the formation of pyrazoline derivatives, a class of heterocycles with known biological activities. jocpr.comresearchgate.netdergipark.org.trthepharmajournal.comjapsonline.com

| Reaction Type | Reagents | Product Type |

| Alpha-Halogenation | Br2, Acetic Acid | α-Bromo ketone |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Pyrazoline Formation | Hydrazine | Pyrazoline |

This table summarizes some of the key derivatization reactions of ketones.

Friedel-Crafts Acylation and Related Aromatic Functionalizations

The primary route to Ethanone, 1-(tetrahydro-3-thienyl)- commences with the synthesis of its aromatic precursor, 3-acetylthiophene. The most common method for introducing the acetyl group onto the thiophene ring is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction typically involves the treatment of thiophene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. chinayyhg.com Common Lewis acids for this transformation include aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and others. chinayyhg.comorganic-chemistry.org

The acylation of unsubstituted thiophene generally yields a mixture of 2-acetylthiophene (B1664040) and 3-acetylthiophene, with the 2-substituted isomer often being the major product due to the higher reactivity of the C2 position. The separation of these isomers can be challenging, necessitating careful chromatographic purification. To circumvent this issue, strategies often begin with a pre-substituted thiophene, such as 3-bromothiophene, to direct the acylation to the desired position, although this introduces additional synthetic steps. researchgate.netorganic-chemistry.org

Once 3-acetylthiophene is obtained, the subsequent and crucial step is the reduction of the aromatic thiophene ring to the saturated tetrahydrothiophene (also known as thiolane) ring system. This transformation is typically achieved through catalytic hydrogenation. youtube.comlibretexts.org However, the hydrogenation of sulfur-containing heterocycles presents a significant challenge due to the tendency of the sulfur atom to poison many common hydrogenation catalysts, such as palladium and platinum. libretexts.org

To overcome catalyst deactivation, specialized catalysts or reaction conditions are often required. These may include the use of rhodium on carbon, palladium on carbon with specific additives, or operating under high pressure and temperature. The choice of catalyst and conditions is critical to achieve complete saturation of the thiophene ring without affecting the ketone functionality.

Table 1: Representative Conditions for Friedel-Crafts Acylation of Thiophene This table is interactive. Users can sort data by clicking on the column headers.

| Acylating Agent | Lewis Acid | Solvent | Temperature | Product(s) | Reference |

|---|---|---|---|---|---|

| Acetyl Chloride | Anhydrous AlCl₃ | CH₂Cl₂ | 250 K to RT | 1-(3-Bromo-2-thienyl)ethanone (from 3-Bromothiophene) | researchgate.net |

| Acetyl Chloride | SnCl₄ | FC-72 (Perfluorohexane)/Dichloromethane | Ambient | 2-Acetylthiophene | organic-chemistry.org |

| Acetic Anhydride | Polyphosphoric Acid (PPA) | - | Not specified | 4,5,6,7-tetrahydro-benzo[b]thiophen-4-one derivatives |

Table 2: Proposed Catalytic Hydrogenation of 3-Acetylthiophene This table is interactive. Users can sort data by clicking on the column headers.

| Catalyst | Solvent | Pressure (H₂) | Temperature | Product | Note |

|---|---|---|---|---|---|

| Pd/C | Ethanol/Acetic Acid | Atmospheric to High | RT to Elevated | Ethanone, 1-(tetrahydro-3-thienyl)- | Potential for catalyst poisoning. libretexts.org |

| Rh/C | Methanol | High | Elevated | Ethanone, 1-(tetrahydro-3-thienyl)- | Rhodium catalysts often show better resistance to sulfur poisoning. |

| Ni(111) | - | Ultrahigh Vacuum | >250 K | - | Surface-bound hydrogen reacts with adsorbed acetylene. unige.ch |

Multi-Component Cyclocondensation Reactions Involving Thienyl Ketone Moieties

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules, including thiophene derivatives, in a single step from three or more starting materials. nih.gov The Gewald reaction is a cornerstone MCR for thiophene synthesis, typically involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield highly substituted 2-aminothiophenes. mdpi.com By choosing a β-keto nitrile like cyanoacetone as the starting material, the Gewald reaction can be adapted to produce 3-acetyl-2-aminothiophenes directly. mdpi.com These products can then be further modified or subjected to reduction to the corresponding tetrahydrothiophene derivatives.

More recent developments in MCRs have expanded the scope of accessible thiophene structures. researchgate.net For instance, reactions involving various aromatic aldehydes, malononitrile, ethyl acetoacetate, and sulfur can be catalyzed by novel systems like eggshell/Fe₃O₄ under microwave irradiation to produce 2-aminothiophene derivatives. researchgate.net

While most MCRs lead to aromatic thiophenes that require a subsequent reduction step, certain cascade or domino reactions can directly afford the saturated tetrahydrothiophene ring system. A notable example is the bifunctional squaramide-catalyzed sulfa-Michael/aldol (B89426) cascade reaction between 1,4-dithiane-2,5-diol (B140307) (a formaldehyde (B43269) dithioacetal equivalent) and chalcones. This process constructs trisubstituted tetrahydrothiophenes with three contiguous stereocenters in a highly stereocontrolled manner. organic-chemistry.org Such strategies provide a direct entry into the core structure of the target molecule, often with inherent stereochemical control.

Table 3: Examples of Multi-Component Reactions for Thiophene and Tetrahydrothiophene Synthesis This table is interactive. Users can sort data by clicking on the column headers.

| Reaction Name/Type | Key Reactants | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Gewald Reaction | Cyanoacetone, Dithiane, Triethylamine | 1-(2-Amino-3-thienyl)ethanone | DMF, 60 °C | mdpi.com |

| MCR | Aromatic Aldehydes, Malononitrile, Ethyl Acetoacetate, Sulfur | 2-Aminothiophenes | Eggshell/Fe₃O₄, Microwave, EtOH | researchgate.net |

| Sulfa-Michael/Aldol Cascade | 1,4-Dithiane-2,5-diol, Chalcones | Trisubstituted Tetrahydrothiophenes | Squaramide | organic-chemistry.org |

| DABCO-catalyzed MCR | α-Cyanoacetate, Chalcones, Elemental Sulfur | 2-Aminothiophenes | DABCO | organic-chemistry.org |

Stereoselective and Asymmetric Synthetic Protocols

The synthesis of enantiomerically pure Ethanone, 1-(tetrahydro-3-thienyl)- presents a significant challenge due to the nature of the target molecule. Asymmetric reduction of the ketone precursor, 3-acetylthiophene, or the direct reduction of the ketone in the saturated ring can be difficult to control. A highly relevant model for this transformation is the asymmetric reduction of tetrahydrothiophene-3-one. chinayyhg.com

Traditional chemical methods for the asymmetric reduction of tetrahydrothiophene-3-one have shown limited success. For instance, reduction using catechol-borane catalyzed by a chiral oxazaborolidine (CBS-borane) or catalytic hydrogenation with chiral catalysts resulted in modest to poor enantioselectivity, with enantiomeric excesses (ee) ranging from only 23% to 82%. chinayyhg.com The low stereoselectivity is attributed to the near spatial symmetry of the substrate, where the catalyst struggles to differentiate between the two sides of the carbonyl group (β-CH₂ vs β-S). chinayyhg.com

In contrast, biocatalysis has emerged as a superior method for achieving high enantioselectivity in the synthesis of chiral tetrahydrothiophene derivatives. Research has demonstrated the highly effective reduction of tetrahydrothiophene-3-one to the corresponding (R)-alcohol using an engineered ketoreductase (KRED). chinayyhg.com Through directed evolution, the enantioselectivity of the KRED was dramatically improved from a baseline of 63% ee to an excellent 99.3% ee. The biocatalytic process operates in one step from a simple starting material and utilizes a cofactor regeneration system, where NADPH is recycled using glucose and a glucose dehydrogenase (GDH), making the process efficient and scalable. chinayyhg.com This approach highlights the potential of using engineered enzymes for the stereoselective synthesis of chiral building blocks like (R)- or (S)-1-(tetrahydro-3-thienyl)ethanone, should the appropriate evolved enzyme be applied.

Table 4: Comparison of Asymmetric Reduction Methods for Tetrahydrothiophene-3-one This table is interactive. Users can sort data by clicking on the column headers.

| Method | Chiral Agent/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| CBS Reduction | (R)-Me-CBS | (R)-Tetrahydrothiophene-3-ol | 82% | chinayyhg.com |

| Asymmetric Hydrogenation | RuCl₂(R)-binapn | (R)-Tetrahydrothiophene-3-ol | 23% | chinayyhg.com |

| Biocatalytic Reduction | Evolved Ketoreductase (KRED) | (R)-Tetrahydrothiophene-3-ol | >99% | chinayyhg.com |

| Hydroboration | (-)-Diisopinocampheylborane | Not specified | 82% | chinayyhg.com |

Mechanistic Investigations of Reactions Involving Ethanone, 1 Tetrahydro 3 Thienyl 9ci

Nucleophilic Addition Reactions at the Carbonyl Center and their Mechanistic Elucidation

The carbonyl group in Ethanone (B97240), 1-(tetrahydro-3-thienyl)- is a primary site for nucleophilic attack. The mechanism of these additions generally follows well-established principles of carbonyl chemistry, often proceeding through a tetrahedral intermediate. The trajectory of the incoming nucleophile is typically not perpendicular to the plane of the carbonyl group but rather follows the Bürgi-Dunitz angle, which is approximately 107 degrees. This trajectory allows for optimal overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's π* lowest unoccupied molecular orbital (LUMO).

Mechanistic elucidation of these reactions often involves a combination of kinetic studies, isotopic labeling, and computational modeling. For instance, the reduction of the ketone with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) proceeds via the transfer of a hydride ion to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated upon workup to yield the corresponding secondary alcohol, 1-(tetrahydro-3-thienyl)ethanol.

The general mechanism for nucleophilic addition is as follows:

Activation of the Carbonyl (if necessary): In reactions with weak nucleophiles, an acid catalyst may be required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom is sp³ hybridized.

Protonation: The negatively charged oxygen atom of the tetrahedral intermediate is protonated, either by a protic solvent or during an acidic workup, to yield the final alcohol product.

The nature of the nucleophile significantly influences the reaction's outcome and mechanism. Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), add irreversibly to the carbonyl group. In contrast, weaker nucleophiles, like water or alcohols, may add reversibly.

Table 1: Examples of Nucleophilic Addition Reactions and Expected Products

| Nucleophile | Reagent(s) | Expected Product | Mechanistic Notes |

| Hydride | NaBH₄, MeOH | 1-(Tetrahydro-3-thienyl)ethanol | Irreversible addition of H⁻ |

| Alkyl group | CH₃MgBr, then H₃O⁺ | 2-(Tetrahydro-3-thienyl)propan-2-ol | Irreversible addition of CH₃⁻ |

| Cyanide | HCN, KCN | 2-Hydroxy-2-(tetrahydro-3-thienyl)propanenitrile | Reversible addition, formation of a cyanohydrin |

Oxidative Transformations of the Tetrahydrothiophene (B86538) Ring System

The sulfur atom in the tetrahydrothiophene ring of Ethanone, 1-(tetrahydro-3-thienyl)- is susceptible to oxidation. The oxidation state of the sulfur can be controlled by the choice of the oxidizing agent, leading to the formation of either the corresponding sulfoxide (B87167) or sulfone. These oxidative transformations significantly alter the electronic properties and reactivity of the molecule.

The oxidation to the sulfoxide is typically achieved using mild oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄). The mechanism involves the nucleophilic attack of the sulfur atom on the oxidant. The resulting sulfoxide is chiral at the sulfur center, and the presence of the adjacent chiral center (if the acetyl group is modified) can lead to diastereoselectivity in the oxidation.

Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA). The sulfone is a significantly more stable and less reactive functional group compared to the sulfoxide.

A particularly important reaction of the corresponding sulfoxide is the Pummerer rearrangement . This reaction occurs when the sulfoxide is treated with an activating agent like acetic anhydride (B1165640). The mechanism involves the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. wikipedia.orgchemeurope.com For Ethanone, 1-(tetrahydro-3-thienyl) sulfoxide, this could lead to the introduction of a functional group at the α-position to the sulfur atom.

Table 2: Oxidative Transformations of Ethanone, 1-(tetrahydro-3-thienyl)-

| Reagent(s) | Product | Reaction Type |

| H₂O₂ or NaIO₄ | 1-(1-Oxidotetrahydro-3-thienyl)ethanone (Sulfoxide) | Oxidation |

| KMnO₄ or m-CPBA | 1-(1,1-Dioxidotetrahydro-3-thienyl)ethanone (Sulfone) | Oxidation |

| Ac₂O on Sulfoxide | α-Acyloxy thioether | Pummerer Rearrangement |

Condensation Reactions and Pathways to Imines, Acetals, and Other Functional Derivatives

Ethanone, 1-(tetrahydro-3-thienyl)- can undergo condensation reactions with various nucleophiles, particularly amines and alcohols, to form a range of functional derivatives. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by an elimination step.

Imine Formation: The reaction with primary amines (RNH₂) under acidic catalysis yields imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.orgorgoreview.com The mechanism proceeds as follows:

Protonation of the carbonyl oxygen by the acid catalyst.

Nucleophilic attack by the primary amine on the activated carbonyl carbon to form a carbinolamine intermediate.

Proton transfer from the nitrogen to the oxygen.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation of the nitrogen to yield the final imine product.

The reaction is reversible and is often driven to completion by the removal of water.

Acetal Formation: In the presence of an alcohol (ROH) and an acid catalyst, Ethanone, 1-(tetrahydro-3-thienyl)- can be converted to an acetal. libretexts.orgyoutube.comchemtube3d.commasterorganicchemistry.comyoutube.com The reaction first forms a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to form the acetal. The mechanism is similar to imine formation up to the carbinolamine/hemiacetal stage, followed by protonation of the hydroxyl group, elimination of water to form an oxocarbenium ion, and subsequent attack by a second alcohol molecule. The use of a diol, such as ethylene (B1197577) glycol, leads to the formation of a cyclic acetal, which is a common strategy for protecting the ketone functionality.

Table 3: Condensation Reactions of Ethanone, 1-(tetrahydro-3-thienyl)-

| Reactant | Product Type | General Mechanism |

| Primary Amine (RNH₂) | Imine | Nucleophilic addition-elimination |

| Alcohol (ROH) | Acetal | Nucleophilic addition-elimination |

| Diol (e.g., Ethylene Glycol) | Cyclic Acetal | Intramolecular nucleophilic addition-elimination |

Studies on Ring-Opening, Ring-Closing, and Rearrangement Mechanisms

The tetrahydrothiophene ring, while generally stable, can participate in ring-opening, ring-closing, and rearrangement reactions under specific conditions. Ring strain in the five-membered ring is a driving force for some of these transformations.

Ring-Opening Reactions: Reductive cleavage of the carbon-sulfur bonds can be achieved using powerful reducing agents like Raney nickel. This reaction is often employed for desulfurization and results in the formation of an acyclic ketone. Another potential pathway for ring-opening involves the fragmentation of reactive intermediates, such as those formed during certain oxidative processes or through photochemical excitation. rsc.org

Ring-Closing Reactions: While the starting material is already cyclic, intramolecular reactions of derivatives of Ethanone, 1-(tetrahydro-3-thienyl)- can lead to the formation of bicyclic systems. For example, if a suitable functional group is introduced onto the acetyl side chain, it could potentially undergo an intramolecular cyclization with the sulfur atom or another part of the ring.

Rearrangement Reactions: As mentioned previously, the Pummerer rearrangement of the corresponding sulfoxide is a key example of a rearrangement involving the tetrahydrothiophene ring system. wikipedia.orgchemeurope.com Other rearrangements could potentially be induced by strong acids or bases, leading to ring contraction or expansion, although such reactions are not widely reported for this specific compound. Ring expansion of thiophenes has been achieved through methods like bicyclobutane insertion, suggesting that similar transformations of the saturated ring might be possible under specific conditions. nih.gov

Stereochemical Aspects and Control in Reaction Mechanisms of Tetrahydrothienyl Ketones

The stereochemistry of reactions involving Ethanone, 1-(tetrahydro-3-thienyl)- is of significant interest, as the molecule is chiral. The presence of the stereocenter at the 3-position of the tetrahydrothiophene ring can influence the stereochemical outcome of reactions at the adjacent carbonyl group.

Diastereoselective Nucleophilic Addition: The reduction of the carbonyl group can lead to the formation of two diastereomeric alcohols. The stereochemical outcome is often governed by the principles of 1,2-asymmetric induction. According to Felkin-Anh and Cram's chelation models, the incoming nucleophile will preferentially attack from the less sterically hindered face of the carbonyl group. The conformation of the tetrahydrothiophene ring and the nature of the substituent at the 3-position will dictate the preferred trajectory of attack. For instance, chromium-catalyzed asymmetric additions have shown that cyclic ketones can afford high diastereoselectivity due to conformational factors. acs.org

Enantioselective Synthesis: Asymmetric synthesis of related chiral tetrahydroisoquinolines has been achieved through methods like catalytic transfer hydrogenation and reductive amination, suggesting that similar strategies could be applied to achieve enantioselective transformations of Ethanone, 1-(tetrahydro-3-thienyl)-. mdpi.comnih.govresearchgate.net The use of chiral catalysts, such as chiral metal complexes or organocatalysts, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For example, the stereoselective reduction of related ketoesters has been accomplished using ketoreductase enzymes, which can provide access to specific diastereomers in high enantiomeric excess. alaska.edu

Table 4: Factors Influencing Stereoselectivity in Reactions

| Reaction Type | Influencing Factors | Potential Outcome |

| Nucleophilic Addition | Steric hindrance, chelation control, chiral reagents/catalysts | Diastereomeric or enantiomeric excess of the alcohol product |

| Oxidation of Sulfur | Chiral oxidizing agents, substrate control | Diastereomeric excess of the sulfoxide |

| Condensation Reactions | Chiral amines or alcohols | Formation of diastereomeric imines or acetals |

Investigation of Reactive Intermediates (e.g., Carbenes) in Thiophene-Derived Systems

The investigation of reactive intermediates is fundamental to understanding the detailed mechanisms of many organic reactions. In the context of thiophene-derived systems, several types of reactive intermediates can be envisaged.

Thionium Ions: As discussed in the context of the Pummerer rearrangement, thionium ions are key intermediates in the reactions of sulfoxides. wikipedia.orgchemeurope.commanchester.ac.uk These electrophilic species are highly reactive towards nucleophiles and can undergo a variety of transformations, including addition and elimination reactions.

Carbenes and Carbenoids: While less common for this specific system, reactions involving carbenes or carbenoids are known in sulfur heterocyclic chemistry. mdpi.comresearchgate.net For example, the reaction of a diazo compound in the presence of a rhodium catalyst can generate a carbene that could potentially react with the sulfur atom of the tetrahydrothiophene ring to form a sulfonium (B1226848) ylide. This ylide could then undergo subsequent rearrangements or fragmentations. Theoretical studies have shown that the stability of carbenes can influence the C-S bond lengths in sulfur-containing heterocycles. mdpi.com

Radical Intermediates: Thiyl radicals are versatile reactive intermediates that can be generated through various methods, including photolysis or redox processes. libretexts.org These radicals can participate in addition reactions to unsaturated systems and in cyclization reactions. While Ethanone, 1-(tetrahydro-3-thienyl)- is saturated, its derivatives with unsaturation could potentially undergo radical-mediated transformations.

The direct observation of these reactive intermediates is often challenging due to their short lifetimes. Their existence is typically inferred from trapping experiments, kinetic data, and computational studies.

Computational Chemistry and Theoretical Modeling of Ethanone, 1 Tetrahydro 3 Thienyl 9ci Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure of thiophene-based compounds. For analogues like 3-formyl-thiophene, ab-initio molecular orbital (MO) methods have been used to calculate the total electronic energy of the ground and transition states. rsc.org These calculations reveal that the relative stability of different conformers is influenced by a delicate balance of conjugative interactions, the polar character of the conformers, and local electrostatic interactions between the acetyl group and the thiophene (B33073) ring. rsc.org

The electronic structure of such molecules is significantly affected by the choice of the basis set in the calculations. For instance, geometry relaxation studies on related molecules show that the most substantial changes occur when moving from a minimal STO-3G basis set to a 3-21G basis set, with more extensive basis sets leading to a greater preference for the X,O-trans conformer. rsc.org The exocyclic C-C bond distance is one of the molecular parameters most sensitive to the basis set used. rsc.org

Table 1: Key Molecular Identifiers for Thiophene Derivatives

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| Ethanone (B97240), 1-(tetrahydro-3-thienyl)- (9CI) | 105850-94-0 | C6H10OS |

| Ethanone, 1-(3-thienyl)- | 1468-83-3 | C6H6OS |

| Ethanone, 1-(2-thienyl)- | 88-15-3 | C6H6OS |

This table was created using data from multiple sources. nist.govnist.govresearchgate.net

Conformational Analysis and Exploration of Energy Landscapes

The conformational properties of ketones containing a thiophene ring have been a subject of both experimental and theoretical investigation. Studies on di(3-thienyl) ketone and 2-thienyl 3-thienyl ketone, which are structurally related to the title compound, have utilized X-ray crystallography, NMR lanthanide-induced shifts, and ab-initio MO calculations to explore their conformational landscapes. rsc.org These studies indicate that the preferred orientation of the heterocyclic ring with respect to the carbonyl group is similar to that found in corresponding formyl and acetyl derivatives. rsc.org

For 3-formyl-thiophene, theoretical calculations have shown that the X,O-trans conformer is the most predominant, which is in agreement with experimental findings. rsc.org The energy difference between conformers can be significantly influenced by the basis set used in the calculations. rsc.org In the solid state, crystal structures of related compounds like 1-(thiophen-3-yl)ethanone reveal a flip-type disorder of the thiophene ring, a common feature for many thiophene derivatives. nih.gov

Reaction Pathway Elucidation and Transition State Characterization via Computational Methods

Computational methods are instrumental in elucidating reaction pathways and characterizing transition states, providing insights that are often difficult to obtain through experimental means alone. For thiophene derivatives, ab-initio MO calculations can determine the total electronic energy of the transition state for conformer interconversion. rsc.org This allows for the calculation of rotational energy barriers between different conformers.

While specific studies on the reaction pathways of Ethanone, 1-(tetrahydro-3-thienyl)- were not found, research on the synthesis of related compounds like 1-(3-Bromo-2-thienyl)ethanone details the reaction conditions, which can serve as a basis for theoretical modeling of the reaction mechanism. nih.gov Such modeling would involve identifying the transition state structures for key reaction steps, such as the Friedel-Crafts acylation of the thiophene ring, and calculating the activation energies.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects

In the context of Ethanone, 1-(tetrahydro-3-thienyl)-, MD simulations could be employed to study its behavior in various solvents. This would involve solvating the molecule in a simulation box with solvent molecules, such as water, and applying periodic boundary conditions. nih.gov Such simulations would provide insights into how solvent molecules arrange around the solute and how these interactions influence the conformational preferences and dynamics of the tetrahydrothiophene (B86538) ring and the acetyl group.

Prediction and Validation of Spectroscopic Data through Theoretical Calculations

For related compounds like diheteroaryl ketones, n.m.r. lanthanide-induced shifts (LIS) have been used in conjunction with theoretical calculations to determine the types of conformers present in solution and their relative populations. rsc.org The NIST Chemistry WebBook provides experimental spectroscopic data, such as mass spectra and gas chromatography data, for the unsaturated analogue, Ethanone, 1-(3-thienyl)-, which could be used to validate theoretical predictions. nist.govnist.gov

Table 2: Theoretical and Experimental Data Points for Thiophene Derivatives

| Property | Compound | Value/Finding | Source |

|---|---|---|---|

| Conformational Preference | 3-formyl-thiophene | X,O-trans conformer predominates | rsc.org |

| Crystal Structure Feature | 1-(thiophen-3-yl)ethanone | Flip-type disorder of the thiophene ring | nih.gov |

| Intermolecular Interactions | 1-(thiophen-3-yl)ethanone | C-H···π hydrogen bonds and short S···O contacts | nih.gov |

| Molecular Weight | Ethanone, 1-(tetrahydro-3-thienyl)- | 130.208 |

Natural Bond Orbital (NBO) and Other Orbital Interaction Analyses

Natural Bond Orbital (NBO) analysis is a computational technique that transforms a given wave function into a localized form, corresponding to the Lewis structure picture of lone pairs and bonds. uni-muenchen.de This method provides a detailed description of bonding and orbital interactions within a molecule. An NBO analysis begins with the transformation of the atomic orbital basis set into natural atomic orbitals (NAOs), then natural hybrid orbitals (NHOs), and finally into natural bond orbitals (NBOs). uni-muenchen.de

The analysis of NBOs can reveal the composition and polarization of chemical bonds. For example, in a C=O bond, the NBO would show the percentage of localization on the carbon and oxygen atoms, indicating the polarity of the bond. uni-muenchen.de Furthermore, NBO analysis quantifies delocalization effects by examining interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de These "delocalization" corrections provide insight into deviations from an idealized Lewis structure and can explain phenomena like resonance and hyperconjugation. uni-muenchen.de

Advanced Applications of Tetrahydrothienyl Ketones in Synthetic Organic Chemistry

Utilization as Versatile Building Blocks for the Construction of Complex Heterocyclic Scaffolds

The presence of a ketone functional group in "Ethanone, 1-(tetrahydro-3-thienyl)-" provides a reactive handle for a variety of chemical transformations, making it an ideal starting point for the synthesis of complex heterocyclic systems. One of the most significant applications in this context is its potential use in the Gewald reaction. wikipedia.orgumich.eduumich.edu The Gewald reaction is a multicomponent reaction that involves the condensation of a ketone with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.org These 2-aminothiophenes are, in turn, crucial intermediates for the synthesis of a variety of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. umich.edunih.govresearchgate.net

Thieno[2,3-d]pyrimidines are a class of compounds with significant pharmacological interest, exhibiting a wide range of biological activities. umich.edunih.gov The general synthetic route starting from a cyclic ketone is depicted below:

Table 1: General Scheme of Gewald Reaction and Subsequent Cyclization

| Step | Reactants | Product | Key Transformation |

| 1 | Cyclic Ketone, α-Cyanoester, Sulfur, Base | 2-Aminothiophene derivative | Gewald Reaction |

| 2 | 2-Aminothiophene derivative, Formamide or other reagents | Thieno[2,3-d]pyrimidine derivative | Pyrimidine ring annulation |

While specific examples utilizing "Ethanone, 1-(tetrahydro-3-thienyl)-" in the Gewald reaction are not extensively documented in peer-reviewed literature, the known reactivity of cyclic ketones in this reaction strongly suggests its applicability. researchgate.net The resulting thieno-fused tetrahydrothiophene (B86538) core would represent a novel and synthetically interesting scaffold for medicinal chemistry exploration.

Furthermore, the ketone group can be readily converted into other functional groups, such as amines or hydrazones, which can then undergo further cyclization reactions to afford a diverse range of heterocyclic structures. The conversion of cyclic ketones to amines, for instance, opens up pathways to various nitrogen-containing heterocycles. acs.orgmdpi.com

Role in the Development of Novel Synthetic Methodologies and Reagents

Although specific novel synthetic methodologies directly employing "Ethanone, 1-(tetrahydro-3-thienyl)-" as a key reagent are not yet widely reported, its structural features suggest potential for such developments. The combination of a ketone and a sulfur-containing heterocycle could be exploited in domino reactions or multicomponent reactions to create complex molecular architectures in a single step. nih.govnih.gov

The development of new synthetic methods often relies on the unique reactivity of bifunctional molecules. "Ethanone, 1-(tetrahydro-3-thienyl)-" could, for example, serve as a substrate in the exploration of new C-H activation or cross-coupling reactions, where the sulfur atom could act as a directing group.

Precursors for the Synthesis of Advanced Materials with Tunable Electronic and Optical Properties

Thiophene-based polymers, such as polythiophene, are well-known for their conductive and optical properties, which makes them valuable in the field of materials science for applications in organic electronics, sensors, and solar cells. wikipedia.orgarxiv.orgresearchgate.net While these applications typically utilize the aromatic thiophene (B33073) ring to ensure π-conjugation along the polymer backbone, the saturated tetrahydrothiophene core of "Ethanone, 1-(tetrahydro-3-thienyl)-" could serve as a flexible linker or a building block for three-dimensional polymeric structures.

The ketone functionality allows for polymerization or grafting reactions. For instance, it could be a site for aldol (B89426) condensation or other polymerization reactions, leading to novel polymer architectures. Post-polymerization modification of polymers containing this ketone unit could also be a viable strategy to introduce specific functionalities. While research in this area is still nascent, the potential to create novel materials with unique properties by incorporating the tetrahydrothienyl ketone moiety is significant. Theoretical studies on thiophene derivatives have shown that substitution can significantly impact their electronic properties, suggesting that polymers derived from "Ethanone, 1-(tetrahydro-3-thienyl)-" could exhibit interesting and tunable characteristics. arxiv.orgacs.org

Application as Reference Standards in Analytical Chemistry Method Development

In analytical chemistry, reference standards are crucial for the validation of analytical methods, ensuring the accuracy and reliability of results. mdpi.com A certified reference material (CRM) is a standard of the highest quality, produced in accordance with strict metrological principles. wikipedia.org

Currently, "Ethanone, 1-(tetrahydro-3-thienyl)-" is commercially available from various chemical suppliers. However, there is no readily available information to suggest that it is currently offered as a certified reference material for specific analytical methods. Its potential use as a reference standard would depend on the need to quantify this specific compound in various matrices, for example, as a metabolite in biological samples or as an impurity in a pharmaceutical product. Given its status as a research chemical, its primary role at present is as a building block in synthesis rather than a standard for analytical quantification.

Design and Synthesis of Ligands and Organocatalysts Derived from Tetrahydrothienyl Ketone Structures

The tetrahydrothiophene scaffold has been successfully incorporated into the design of ligands for transition metal catalysis and in the development of organocatalysts. The sulfur atom in the tetrahydrothiophene ring can act as a soft donor, making it suitable for coordination with various transition metals. researchgate.netacs.org

The ketone group in "Ethanone, 1-(tetrahydro-3-thienyl)-" can be chemically transformed to generate a variety of ligand structures. For example, condensation with chiral amines or amino alcohols can lead to the formation of chiral N,S-ligands, which are valuable in asymmetric catalysis. researchgate.net

Furthermore, the tetrahydrothiophene ring itself can be a component of a chiral organocatalyst. There are reports on the organocatalytic asymmetric synthesis of tetrahydrothiophenes, highlighting the importance of this scaffold in stereoselective transformations. nih.govnih.govmetu.edu.tr The development of organocatalysts derived from readily available chiral sources and incorporating the tetrahydrothiophene moiety is an active area of research. "Ethanone, 1-(tetrahydro-3-thienyl)-" could serve as a starting material for the synthesis of novel organocatalysts, where the ketone group is modified to introduce catalytic functionality.

Table 2: Potential Ligand and Organocatalyst Synthesis from Ethanone (B97240), 1-(tetrahydro-3-thienyl)-

| Starting Material | Reaction Type | Potential Product Class | Application |

| Ethanone, 1-(tetrahydro-3-thienyl)- | Condensation with chiral amines/amino alcohols | Chiral N,S-ligands | Asymmetric transition metal catalysis |

| Ethanone, 1-(tetrahydro-3-thienyl)- | Modification to introduce catalytic groups | Tetrahydrothiophene-based organocatalysts | Asymmetric organic reactions |

Structure Reactivity Relationship Studies in Ethanone, 1 Tetrahydro 3 Thienyl 9ci Derivatives

Influence of Substituent Effects on Reactivity and Selectivity Profiles

The reactivity of the tetrahydro-3-thienyl ethanone (B97240) scaffold is significantly modulated by the nature and position of substituents on the heterocyclic ring and the ethanone moiety. These substituents can exert both electronic and steric effects, thereby influencing the rates and outcomes of chemical reactions.

Electronic Effects: The sulfur atom in the tetrahydrothiophene (B86538) ring, being less electronegative than oxygen, can influence the acidity of the α-protons (the hydrogens on the carbon adjacent to the carbonyl group) through inductive and hyperconjugative effects. The general reactivity of ketones, including nucleophilic addition to the carbonyl carbon and reactions at the α-carbon, is well-established. mcat-review.orgmsu.edu The acidity of the α-hydrogens is a key factor, as their removal leads to the formation of a resonance-stabilized enolate ion. mcat-review.org

Studies on related α-sulfenylated carbonyl compounds demonstrate that the sulfur atom can stabilize an adjacent carbanion, thus increasing the acidity of the α-protons. nih.gov In the case of Ethanone, 1-(tetrahydro-3-thienyl)-, the hydrogens on the carbon between the sulfur atom and the carbonyl group (C2) are expected to be more acidic than the methyl protons of the acetyl group. This is due to the ability of the sulfur atom to stabilize the resulting negative charge through its polarizability. nih.gov

The introduction of electron-withdrawing or electron-donating groups on the tetrahydrothiophene ring can further tune this reactivity. For instance, an electron-withdrawing group would be expected to increase the acidity of the α-protons, making enolate formation more favorable. Conversely, electron-donating groups would decrease the acidity. Research on substituted phenyl rings in other systems has systematically shown how electronic effects can alter redox properties and reactivity. nih.gov

Steric Effects: The steric hindrance around the carbonyl group and the α-carbons plays a crucial role in determining the regioselectivity of reactions. Bulky substituents on the tetrahydrothiophene ring can hinder the approach of nucleophiles to the carbonyl carbon or the access of bases to the α-protons. mcat-review.org This can lead to a preference for reaction at the less sterically encumbered site. For example, in reactions involving enolate formation, a bulky base might preferentially abstract a proton from the less hindered methyl group rather than the more sterically crowded C2 position.

The following table, based on general principles and data from related systems, illustrates the expected influence of substituents on the reactivity of Ethanone, 1-(tetrahydro-3-thienyl)- derivatives.

| Substituent (R) on Tetrahydrothiophene Ring | Expected Effect on Acidity of C2-H | Expected Effect on Nucleophilic Addition at C=O |

| Electron-Withdrawing Group (e.g., -NO₂) | Increase | Increase |

| Electron-Donating Group (e.g., -OCH₃) | Decrease | Decrease |

| Bulky Group (e.g., -C(CH₃)₃) at C4 | Minor electronic effect | Decrease due to steric hindrance |

Stereoelectronic Effects and their Ramifications on Chemical Transformations

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule, are critical in understanding the chemical transformations of cyclic systems like tetrahydro-3-thienyl ethanone derivatives.

One of the most important stereoelectronic effects in this system is the orientation of the p-orbitals of the enolate intermediate. For optimal resonance stabilization, the p-orbital of the carbanionic carbon must be parallel to the π-system of the carbonyl group. This requirement dictates the preferred conformation for deprotonation and subsequent reactions of the enolate.

Furthermore, the lone pairs of the sulfur atom can participate in stereoelectronic interactions. The orientation of these lone pairs relative to adjacent bonds can influence bond strengths and reactivity. For instance, an anti-periplanar arrangement of a sulfur lone pair to an adjacent C-H bond can weaken that bond, making the proton more acidic.

In reactions involving the formation of new stereocenters, stereoelectronic effects can control the diastereoselectivity. For example, in the reduction of the carbonyl group, the approach of the hydride reagent can be influenced by the conformation of the tetrahydrothiophene ring and the orientation of the acetyl group. Studies on the oxidation of related chiral pinane-type γ-ketothiols have revealed that stereochemical outcomes, such as configuration inversion at the C2 atom, can be governed by a combination of steric and electronic factors. mdpi.com The mobility of the proton at the C2 position in related sulfones, influenced by the de-shielding of the C2 carbon nucleus, highlights the importance of such stereoelectronic considerations. mdpi.com

Correlation between Conformational Dynamics and Observed Reactivity

The tetrahydrothiophene ring is not planar and exists in various conformations, typically envelope and twist forms. The specific conformation adopted by a derivative of Ethanone, 1-(tetrahydro-3-thienyl)- will depend on the nature and position of substituents. The acetyl group at the C3 position can exist in either an axial or equatorial orientation, and the energy difference between these conformers will influence the conformational equilibrium.

The reactivity of the molecule is intrinsically linked to its conformational dynamics. For a reaction to occur, the molecule must adopt a conformation that allows for the necessary orbital overlap. For example, the rate of enolate formation will depend on the population of conformers in which the C-H bond to be broken is properly aligned for interaction with the base and for stabilization of the developing negative charge.

Studies on the conformational preferences of related heterocyclic systems, such as tetrahydrofuran (B95107), have shown that different conformations can have distinct vibrational spectra and stabilities. nih.gov For instance, tetrahydrofuran exists in "twisted" and "bent" conformations with a small energy difference between them. nih.gov Similarly, computational studies on substituted thiourea (B124793) derivatives have revealed that the relative stability of conformers is influenced by the nature of the substituents. nih.gov

The interplay between conformational preference and reactivity can be illustrated by considering the accessibility of the different faces of the carbonyl group to a nucleophile. In one conformation, one face might be sterically shielded, leading to preferential attack from the opposite face and resulting in a specific stereochemical outcome.

Investigations into Intermolecular Interactions and Self-Assembly Properties

Intermolecular interactions play a pivotal role in the solid-state properties of molecular compounds, including their crystal packing, melting point, and solubility. For Ethanone, 1-(tetrahydro-3-thienyl)- and its derivatives, several types of intermolecular interactions are conceivable.

The polar carbonyl group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. If the molecule contains hydrogen bond donors (e.g., a hydroxyl substituent), strong hydrogen bonding networks can be formed. The sulfur atom, with its lone pairs, can also act as a weak hydrogen bond acceptor.

The study of supramolecular chemistry in related thia-heterocycles and other functional crystalline materials provides a framework for understanding how these interactions can lead to self-assembly into well-defined structures. nih.govnih.govresearchgate.net For instance, research on heterocyclic chromophore amphiphiles has shown that modifying a molecular structure with heterocycles like thiophene (B33073) can enhance dispersion interactions due to the presence of sulfur, leading to more ordered crystalline nanostructures. nih.gov The ability to form different patterns of supramolecular aggregation has been observed in amides containing benzothiazole (B30560) substituents, highlighting the role of hydrogen bonding and other interactions in defining the solid-state structure. nih.gov

The potential for different intermolecular interactions in derivatives of Ethanone, 1-(tetrahydro-3-thienyl)- is summarized in the table below.

| Functional Group | Potential Intermolecular Interaction |

| Carbonyl (C=O) | Dipole-dipole, Hydrogen bond acceptor |

| Sulfur (S) | Weak hydrogen bond acceptor, van der Waals |

| C-H bonds | Weak hydrogen bond donor |

| Aromatic substituents | π-π stacking |

| Hydroxyl substituents | Strong hydrogen bond donor/acceptor |

Exploration of Novel Reactivity Modalities Induced by Structural Modifications

Modification of the basic Ethanone, 1-(tetrahydro-3-thienyl)- structure can unlock novel reactivity patterns. These modifications can involve the introduction of new functional groups or the alteration of the heterocyclic ring itself.

One area of exploration is the use of these compounds as building blocks in more complex molecular architectures. For example, the α-methylene group adjacent to the sulfur and carbonyl groups is an "active methylene" and can be a site for various C-C bond-forming reactions. organic-chemistry.org Reactions of related α-methylene-β-keto sulfones have shown that these compounds can act as efficient Michael acceptors and participate in Friedel-Crafts-type functionalizations and Diels-Alder reactions. documentsdelivered.com

Ring expansion or contraction reactions of the tetrahydrothiophene ring could lead to the synthesis of new heterocyclic systems with different ring sizes and properties. For instance, treatment of related tetrahydropyrimidines with nucleophiles has been shown to result in ring expansion to form tetrahydro-1,3-diazepin-2-ones. rsc.org

Furthermore, the sulfur atom itself can be a site for chemical transformation. Oxidation of the sulfur to a sulfoxide (B87167) or sulfone would dramatically alter the electronic properties of the ring, making it more electron-withdrawing and influencing the reactivity of the rest of the molecule.

The development of novel synthetic methodologies can also be inspired by the reactivity of this scaffold. For example, the regioselective sulfenylation of ketones is a valuable transformation in organic synthesis, and understanding the factors that control this reaction in tetrahydro-3-thienyl ethanone derivatives could lead to new synthetic tools. nih.gov The synthesis of various heterocyclic systems through reactions of 3H-1,2-dithiole-3-thiones, such as 1,3-dipolar cycloadditions, showcases the diverse reactivity that can be achieved with sulfur-containing heterocycles. nih.gov

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for structural characterization of ETHANONE, 1-(TETRAHYDRO-3-THIENYL)- (9CI)?

- Methodological Answer : Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) is effective for identifying functional groups and structural isomers, as demonstrated in analyses of similar ethanone derivatives . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) should complement FTIR to resolve stereochemical ambiguities. Reference databases like NIST Chemistry WebBook provide critical spectral benchmarks for validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Toxicity studies on structurally related compounds indicate potential mutagenicity and flammability risks. For example, furanyl-substituted ethanones exhibit LD50 values as low as 40 mg/kg in mice, necessitating strict PPE (gloves, goggles) and fume hood use . Storage should adhere to DOT Class 3 flammable liquid guidelines, with decomposition monitored to avoid acrid fumes .

Q. How can researchers determine the molecular stability of this compound under varying conditions?

- Methodological Answer : Accelerated stability testing under thermal (e.g., 40–80°C) and photolytic stress, followed by HPLC-UV analysis, can identify degradation products. Comparative studies with oxygen-containing analogs (e.g., tetrahydrofuran derivatives) reveal sulfur’s influence on oxidation susceptibility .

Advanced Research Questions

Q. How can contradictory toxicological data across studies be reconciled?

- Methodological Answer : Discrepancies in toxicity (e.g., human fibroblast vs. rat liver cell responses) require cross-validation using in vitro (e.g., Ames test) and in vivo models. Dose-response curves and interspecies metabolic profiling (e.g., cytochrome P450 interactions) clarify mechanisms . Meta-analyses of historical data, such as CRNGDP and ENMUDM studies, should account for assay sensitivity differences .

Q. What computational strategies predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Density functional theory (DFT) calculations optimize reaction trajectories for electrophilic substitution at the thienyl group. Parameters like Fukui indices and HOMO-LUMO gaps, derived from molecular orbitals, guide regioselectivity predictions. Benchmark against experimental data from similar compounds (e.g., fluorophenyl ethanones) improves accuracy .

Q. What experimental design optimizes yield in multi-step syntheses of this compound?

- Methodological Answer : DoE (Design of Experiments) approaches, such as factorial designs, systematically vary catalysts (e.g., Lewis acids) and solvents (e.g., THF vs. DCM). Reaction monitoring via inline FTIR or Raman spectroscopy identifies kinetic bottlenecks. For example, GC-MS analysis of intermediates in JWH-250 syntheses informed yield improvements .

Key Notes

- Avoid reliance on non-peer-reviewed sources (e.g., commercial databases). Prioritize NIST and toxicology studies for reproducibility .

- Structural analogs (e.g., tetrahydrofuran or fluorophenyl derivatives) provide mechanistic insights but require validation for sulfur-specific effects .

- Methodological rigor in toxicity studies must account for in vitro-to-in vivo extrapolation challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.